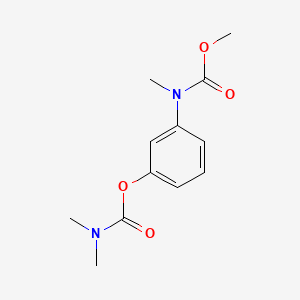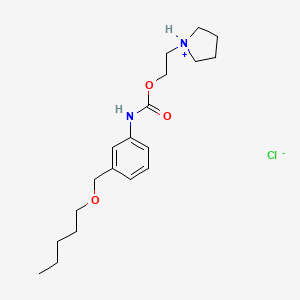
Ceronapril
Vue d'ensemble
Description
Ceronapril, also known by its proposed trade names Ceranapril and Novopril, is a phosphonate ACE inhibitor . It was never marketed . It is a potent and orally active angiotensin-converting enzyme (ACE) inhibitor with an IC50 of 36 nM .
Molecular Structure Analysis
This compound has the molecular formula C21H33N2O6P . Its molecular weight is 440.48 . The InChIKey for this compound is IFYLTXNCFVRALQ-OALUTQOASA-N .Applications De Recherche Scientifique
Radioimmunoassay Development
Ceronapril, an angiotensin-converting enzyme inhibitor, has been the subject of research for developing a specific radioimmunoassay (RIA). This RIA, designed to measure this compound in biological fluids, shows a sensitivity level capable of detecting 1.0 ng/ml of this compound. Its development is significant for pharmacokinetic studies in clinical samples, enabling precise monitoring of this compound concentration in the body (Tu et al., 1992).
Neuroleptic-like Effects
Research has explored this compound's impact on attentional processes in rats using a latent inhibition procedure. This study contributes to understanding how this compound might influence learning and attentional processes, relevant in conditions like schizophrenia. The results suggest that this compound has neuroleptic-like properties, which could have implications for psychiatric treatments (Weiner et al., 1992).
Impact on Partial Reinforcement Extinction Effect
Further research on this compound's neuroleptic-like effects includes its influence on the partial reinforcement extinction effect (PREE) in rats. This work is crucial for understanding how this compound affects learning and memory processes, particularly in the context of resistance to extinction in different reinforcement schedules (Weiner et al., 1994).
Psychomotor Performance Study
A placebo-controlled, crossover study investigated this compound's effects on psychomotor performance in healthy volunteers. This research is particularly important for assessing the safety and potential side effects of this compound on cognitive and motor functions (Vanakoski et al., 2001).
Cerebral Blood Flow in Hypertensive Patients
A study assessed the effect of this compound on cerebral blood flow (CBF) in patients with moderate hypertension. This research contributes to the understanding of how this compound affects cardiovascular health, particularly in relation to brain circulation (Cutler et al., 1996).
Mécanisme D'action
Ceronapril acts as an ACE inhibitor . It inhibits ACE in male SD rats with ED50s of 0.063 μM/kg and 0.53 μM/kg by IV and PO, respectively . It blocks ACE in peripheral sites in rats .
Relevant Papers There are several papers related to this compound. For instance, one paper discusses the effect of acute and chronic administration of this compound on angiotensin-converting enzyme in plasma, kidney, lung, brain regions, and cerebrospinal fluid of rats . Another paper discusses a neuroleptic-like effect of this compound on latent inhibition . These papers provide valuable insights into the pharmacological properties and potential applications of this compound.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYLTXNCFVRALQ-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891418 | |
| Record name | Ceronapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111223-26-8, 120122-26-1 | |
| Record name | Ceronapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceronapril [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceronapril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceronapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERONAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















